1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, (1S,2S)-
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Overview
Description
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to two quinoline moieties through diamine linkages. The presence of chlorine atoms on the quinoline rings further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,2-cyclohexanediamine and 7-chloro-4-quinoline.
Condensation Reaction: The 1,2-cyclohexanediamine undergoes a condensation reaction with 7-chloro-4-quinoline in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial cells.
Pathways Involved: It interferes with the DNA replication and protein synthesis pathways, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-: Lacks the chlorine atoms on the quinoline rings.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-pyridinyl)-: Contains pyridine rings instead of quinoline rings.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is unique due to the presence of chlorine atoms on the quinoline rings, which enhances its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
175414-97-8 |
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Molecular Formula |
C24H22Cl2N4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(1S,2S)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
InChI Key |
LISWOCWHIAZFSB-VXKWHMMOSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
Canonical SMILES |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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